molecular formula C10H10ClFO2 B6259646 2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid CAS No. 1176702-57-0

2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid

Cat. No. B6259646
CAS RN: 1176702-57-0
M. Wt: 216.6
InChI Key:
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Description

2-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid, also known as 2-CFMPA, is an organic compound that is used in various scientific applications. It is a synthetic derivative of propanoic acid, which is a naturally occurring fatty acid. 2-CFMPA has a wide range of applications in scientific research due to its unique properties, such as its ability to act as a catalyst, its stability, and its low toxicity.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid has a wide range of scientific research applications due to its unique properties. It is used as a catalyst in organic synthesis, as a reagent for the determination of metals, and as a ligand for the preparation of coordination compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, 2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid is used in the synthesis of polymers and other materials for industrial applications.

Mechanism of Action

2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid acts as a catalyst by forming an intermediate complex with the reactants. This complex then undergoes a series of steps, including the formation of an intermediate carboxylate anion, which is then protonated to form the final product. The mechanism of action of 2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid is similar to that of other organic acids, such as acetic acid and propanoic acid.
Biochemical and Physiological Effects
2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid is not known to have any significant biochemical or physiological effects. It is generally considered to be non-toxic and has a low potential for bioaccumulation. However, it is important to note that 2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid can be toxic to aquatic organisms at high concentrations.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is a versatile reagent that can be used in a variety of reactions. However, 2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid also has some limitations. It has a low solubility in water, and it is not very soluble in organic solvents. Additionally, it has a low reactivity and is not very reactive towards most organic compounds.

Future Directions

In the future, 2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid could be used in a variety of applications. For example, it could be used as an additive in fuel and lubricants to improve their performance. Additionally, it could be used in the synthesis of new pharmaceuticals and other biologically active compounds. Additionally, it could be used in the synthesis of polymers and other materials for industrial applications. Finally, it could be used as a catalyst in organic synthesis, as a reagent for the determination of metals, and as a ligand for the preparation of coordination compounds.

Synthesis Methods

2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid can be synthesized through a variety of methods, including the reaction of 2-chloro-6-fluorophenylacetic acid and 2-methylpropanoic acid. This reaction is catalyzed by a strong base, such as sodium hydroxide, and requires a high temperature of around 150-200°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction yields a white solid which can be purified by recrystallization in ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid involves the introduction of a chloro and a fluoro group onto a phenyl ring, followed by the addition of a methyl group and a carboxylic acid group onto the resulting compound.", "Starting Materials": [ "2-chloro-6-fluorophenol", "2-bromo-2-methylpropane", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sulfuric acid", "Sodium sulfate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 2-chloro-6-fluorophenol is reacted with sodium hydroxide and sodium bicarbonate to form 2-chloro-6-fluorophenoxide.", "Step 2: 2-bromo-2-methylpropane is reacted with sodium hydroxide to form 2-methylpropan-2-ol.", "Step 3: 2-chloro-6-fluorophenoxide is reacted with 2-methylpropan-2-ol in the presence of sulfuric acid to form 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-ol.", "Step 4: 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-ol is oxidized with sodium chlorite and acetic acid to form 2-(2-chloro-6-fluorophenyl)-2-methylpropanal.", "Step 5: 2-(2-chloro-6-fluorophenyl)-2-methylpropanal is reacted with methylmagnesium bromide to form 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-ol.", "Step 6: 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-ol is oxidized with sodium chlorite and acetic acid to form 2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid.", "Step 7: The product is purified using a mixture of methanol, ethyl acetate, and water, followed by recrystallization from diethyl ether." ] }

CAS RN

1176702-57-0

Product Name

2-(2-chloro-6-fluorophenyl)-2-methylpropanoic acid

Molecular Formula

C10H10ClFO2

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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